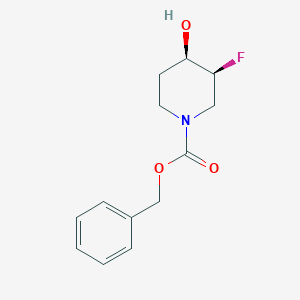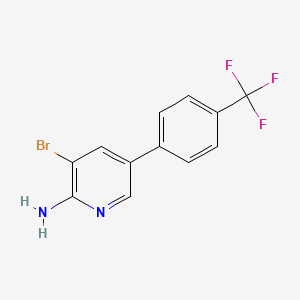
3-Bromo-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including bromination, trifluoromethylation, and pyridine ring formation. Researchers have explored various synthetic routes, such as transition-metal-catalyzed reactions or direct functionalization of pyridines. Notably, the trifluoromethyl group can be introduced using specialized reagents or metal-catalyzed processes .
Scientific Research Applications
Synthesis and Material Applications
Chemical Synthesis and Ligand Design : A study by Stagni et al. (2008) highlights the role of ancillary ligands in color tuning of iridium complexes, which can be related to the structural manipulation of pyridine derivatives like 3-Bromo-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine for the construction of polymetallic architectures and tuning electronic properties for potential applications in organic light-emitting devices (OLEDs) and biological labeling (Stagni et al., 2008).
Advanced Material Synthesis : Research by Bagheri et al. (2015) demonstrates the use of pyridine derivatives in dye-sensitized solar cells (DSSCs), indicating that modifications to the pyridine core can enhance the performance of DSSCs by improving the open circuit voltage and short current density, which suggests potential applications in renewable energy technologies (Bagheri et al., 2015).
Medicinal Chemistry and Biological Applications
Antimicrobial Activity : A study on the synthesis and antibacterial activity of novel 4-Pyrrolidin-3-cyanopyridine derivatives, including those related to 3-Bromo-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine, indicates that these compounds exhibit significant antibacterial properties against various aerobic and anaerobic bacteria, highlighting their potential as lead compounds for the development of new antimicrobial agents (Bogdanowicz et al., 2013).
Antifungal Activity : The antifungal activities of newly synthesized triazoles starting from isonicotinic acid hydrazide, a process that can be related to derivatives of 3-Bromo-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine, were evaluated, showing that these compounds possess a range of activities against different fungi, suggesting their potential in antifungal drug development (Bayrak et al., 2009).
Safety and Hazards
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).
properties
IUPAC Name |
3-bromo-5-[4-(trifluoromethyl)phenyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF3N2/c13-10-5-8(6-18-11(10)17)7-1-3-9(4-2-7)12(14,15)16/h1-6H,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPYSCQEUIGBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1490600.png)

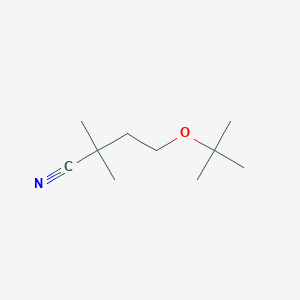

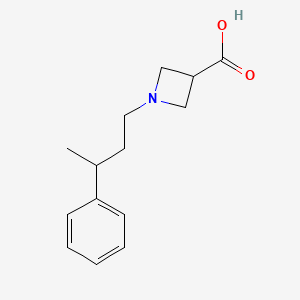
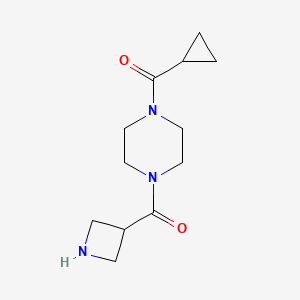

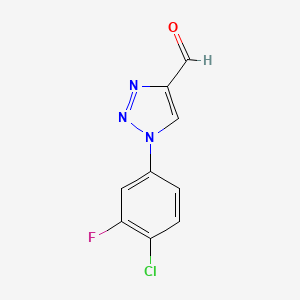
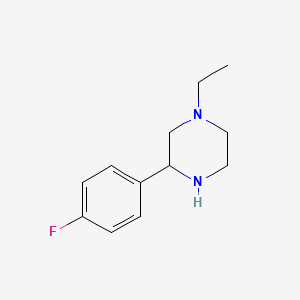
![8-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B1490614.png)

